Cholestenyl butyrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

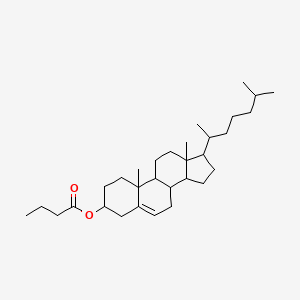

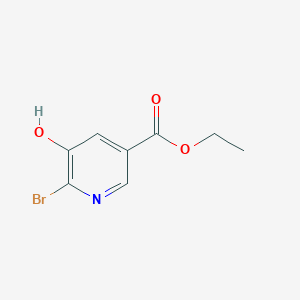

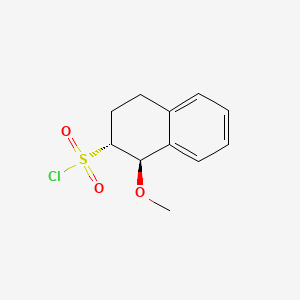

Cholesteryl butyrate is a chemical compound formed by the esterification of butyric acid with cholesterol. This compound combines the properties of both cholesterol and butyrate, altering its solubility and interaction with biological membranes .

Méthodes De Préparation

Cholesteryl butyrate can be synthesized using the microemulsion method. This involves the preparation of solid lipid nanoparticles (SLNs) containing cholesteryl butyrate. The SLNs are typically spherical with an average diameter of around 80 nm . The microemulsion method is favored for its ability to produce nanoparticles with uniform size and shape, which are essential for consistent drug delivery .

Analyse Des Réactions Chimiques

Cholesteryl butyrate undergoes various chemical reactions, including hydrolysis, which releases butyric acid and cholesterol. This hydrolysis can be catalyzed by enzymes such as esterases. The compound can also participate in oxidation and reduction reactions, depending on the reagents and conditions used. For example, oxidation of cholesteryl butyrate can lead to the formation of cholesteryl butyrate hydroperoxide .

Applications De Recherche Scientifique

Cholesteryl butyrate has been extensively studied for its applications in drug delivery systems. It is used as a prodrug of butyric acid, which has anti-inflammatory and antineoplastic properties . The compound has been incorporated into solid lipid nanoparticles to enhance the delivery and efficacy of butyric acid in treating cancer and inflammatory diseases . Additionally, cholesteryl butyrate has been investigated for its potential to increase heparin synthesis and storage in human mast cells .

Mécanisme D'action

The mechanism of action of cholesteryl butyrate involves its hydrolysis to release butyric acid, which then exerts its effects. Butyric acid is known to inhibit histone deacetylases (HDACs), leading to changes in gene expression that can reduce inflammation and inhibit cancer cell growth . The compound also affects the adhesion of polymorphonuclear cells to vascular endothelial cells, contributing to its anti-inflammatory properties .

Comparaison Avec Des Composés Similaires

Cholesteryl butyrate is similar to other cholesterol esters, such as cholesteryl oleate and cholesteryl linoleate. its unique combination of cholesterol and butyric acid gives it distinct properties, particularly in drug delivery applications. Unlike other cholesterol esters, cholesteryl butyrate can release butyric acid, which has specific biological activities, including HDAC inhibition and anti-inflammatory effects . This makes cholesteryl butyrate a valuable compound for targeted drug delivery and therapeutic applications.

Similar Compounds

- Cholesteryl oleate

- Cholesteryl linoleate

- Cholesteryl stearate

These compounds share structural similarities with cholesteryl butyrate but differ in their fatty acid components, leading to variations in their biological activities and applications .

Propriétés

IUPAC Name |

[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] butanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H52O2/c1-7-9-29(32)33-24-16-18-30(5)23(20-24)12-13-25-27-15-14-26(22(4)11-8-10-21(2)3)31(27,6)19-17-28(25)30/h12,21-22,24-28H,7-11,13-20H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKDZWMVGDHGMFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H52O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20862107 |

Source

|

| Record name | Cholest-5-en-3-yl butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 1-Methyl-5-[4-(trifluoromethyl)phenyl]pyrrole-2-carboxylate](/img/structure/B11717567.png)

![[1-(4-Methoxyphenyl)-4-methoxybenzylidene]cyclopropane](/img/structure/B11717573.png)

![Methyl 3-[Hydroxy(3-pyridyl)methyl]isoxazole-4-carboxylate](/img/structure/B11717603.png)

![N-(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11717608.png)

![[(2S,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol](/img/structure/B11717626.png)